molecular formula C7H13BrS B1376744 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane CAS No. 1423032-58-9

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane

Cat. No.: B1376744
CAS No.: 1423032-58-9
M. Wt: 209.15 g/mol
InChI Key: RLZCRIQBVZBXNZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane is a specialized cyclobutane derivative engineered for advanced chemical synthesis and materials science research. This compound features two distinct functional groups—a reactive bromomethyl handle and a protected methylsulfanylmethyl (thiomethyl) group—on the same carbon atom of the cyclobutane ring, making it a valuable bifunctional scaffold . The bromomethyl group is highly amenable to nucleophilic substitution reactions, such as alkylations, enabling researchers to extend molecular frameworks or introduce new structural elements. Concurrently, the methylsulfanylmethyl group can serve as a latent precursor for sulfoxide or sulfone functionalities, which can dramatically alter the electronic properties and reactivity of the molecule, or can be utilized in coordination chemistry . This unique combination of reactivity makes the compound a promising building block for exploring structure-activity relationships in medicinal chemistry, developing novel ligands for catalysis, and constructing complex architectures in polymer and materials science. Its rigid cyclobutane core can impart significant steric and conformational influences, offering a pathway to create molecules with unique three-dimensional shapes that are valuable in pharmaceutical and agrochemical discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)-1-(methylsulfanylmethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZCRIQBVZBXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclobutane Ring

  • The cyclobutane ring is typically synthesized via [2+2] cycloaddition reactions of alkenes, which is a well-established method for constructing four-membered rings with high stereocontrol.
  • Alternative approaches include ring contraction or ring expansion from other cyclic precursors, but [2+2] cycloaddition remains the most common for this scaffold.

Introduction of the Methylsulfanyl Group

  • The methylsulfanyl group is introduced by nucleophilic substitution using methylthiolate anions (CH3S⁻).
  • This can be achieved by reacting a suitable halomethyl cyclobutane intermediate with sodium methylthiolate or potassium methylthiolate under anhydrous conditions.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (room temperature to 50°C) to favor substitution over elimination.

Introduction of the Bromomethyl Group

  • The bromomethyl substituent is commonly introduced by radical bromination of a methyl group adjacent to the cyclobutane ring using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under light irradiation.
  • This bromination step is highly regioselective for the benzylic or allylic positions and proceeds via a radical chain mechanism.
  • Reaction conditions include refluxing in carbon tetrachloride (CCl4) or other inert solvents under inert atmosphere to prevent side reactions.
  • Alternatively, direct substitution of a hydroxymethyl precursor with hydrobromic acid or phosphorus tribromide (PBr3) can be used, but radical bromination with NBS is preferred for selectivity.

Industrial Scale Considerations

  • For industrial production, continuous flow reactors are employed to enhance reaction control and safety, especially during radical bromination.
  • Purification methods such as fractional distillation and silica gel column chromatography (using hexane/ethyl acetate mixtures) are optimized to obtain high purity products.
  • Reaction parameters (temperature, reagent stoichiometry, solvent choice) are finely tuned to maximize yield and minimize byproducts.

Reaction Conditions and Data Table

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclobutane ring formation [2+2] cycloaddition of alkenes Inert solvent (e.g., CCl4) Reflux or UV irradiation Variable Requires alkene precursors
Methylsulfanyl substitution Sodium methylthiolate or potassium methylthiolate DMF or DMSO 25–50°C 75–90 Anhydrous conditions critical
Bromomethyl introduction N-bromosuccinimide (NBS), AIBN or light CCl4 or inert solvent Reflux (~80°C) 80–95 Radical bromination; inert atmosphere
Purification Fractional distillation, column chromatography Hexane/ethyl acetate Ambient Essential for removing side products

Mechanistic Insights

  • The methylsulfanyl group is introduced via nucleophilic substitution (S_N2 mechanism), where the methylthiolate anion attacks an electrophilic carbon center on the cyclobutane ring bearing a good leaving group (e.g., bromide).
  • The bromomethyl group is formed by radical bromination, where NBS generates bromine radicals under initiation conditions, abstracting a hydrogen atom from the methyl group to form a bromomethyl radical intermediate, which then reacts with bromine to yield the bromomethyl substituent.
  • The cyclobutane ring strain influences reactivity by potentially favoring SN2 substitution due to limited carbocation stability, reducing SN1 pathways.

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of bromomethyl and methylsulfanyl groups.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy identifies characteristic C-Br and C-S bonds.
  • Purification is performed by vacuum distillation and silica gel chromatography to separate the desired product from unreacted starting materials and side products.

Summary of Preparation Methodology

  • Synthesize or obtain cyclobutane ring precursor.
  • Introduce methylsulfanyl group by nucleophilic substitution with methylthiolate anion.
  • Perform radical bromination with NBS under inert atmosphere to install bromomethyl group.
  • Purify the compound using distillation and chromatography.
  • Confirm structure and purity by spectroscopic and chromatographic methods.

This methodology ensures high yield, selectivity, and purity of this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed:

  • Substituted cyclobutanes with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Reduced derivatives with modified alkyl groups.

Scientific Research Applications

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

    Pathways Involved: The compound can participate in radical-mediated reactions, nucleophilic substitution, and oxidation-reduction processes.

Comparison with Similar Compounds

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

  • Molecular Formula : C₇H₁₃BrO₂S
  • Molecular Weight : 241.15 g/mol
  • Key Difference : The sulfanyl (-SMe) group is replaced with a sulfonyl (-SO₂Me) group, increasing oxidation state and polarity.
  • Properties :
    • Solid powder (vs. liquid state of the target compound) due to stronger intermolecular forces from the sulfonyl group .
    • Higher reactivity in elimination reactions due to the electron-withdrawing sulfonyl group .

1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane

  • Molecular Formula : C₇H₁₁BrF₂S
  • Molecular Weight : 245.13 g/mol
  • Key Difference : Fluorine atoms at the 3,3-positions of the cyclobutane ring.
  • Properties: Enhanced metabolic stability in medicinal chemistry applications due to fluorine’s electronegativity . Potential steric effects altering ring conformation and reaction pathways .

1-(Bromomethyl)-1-methanesulfonylcyclohexane

  • Molecular Formula : C₈H₁₅BrO₂S
  • Molecular Weight : 255.17 g/mol
  • Key Difference : Cyclohexane replaces cyclobutane, increasing ring size.
  • Improved solubility in nonpolar solvents due to the larger hydrophobic ring .

Bromocyclobutane Derivatives with Carboxylic/Acidic Groups

Methyl 1-bromocyclobutane-1-carboxylate

  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 193.04 g/mol
  • Key Difference : Carboxylate ester (-COOMe) replaces the sulfanyl group.
  • Properties :
    • Electron-withdrawing carboxylate group directs nucleophilic substitution to the bromomethyl site .
    • Solid state at room temperature, contrasting with the liquid state of the target compound .

Steric and Electronic Effects in Bulky Derivatives

1-Bromo-3-(2,2-dimethylpropyl)cyclobutane

  • Molecular Formula : C₉H₁₇Br
  • Molecular Weight : 205.14 g/mol
  • Key Difference : Bulky 2,2-dimethylpropyl substituent.
  • Properties :
    • Steric hindrance reduces accessibility of the bromomethyl group for reactions .
    • Lower polarity compared to sulfanyl/sulfonyl derivatives, affecting solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Reactivity Highlights Reference
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane C₇H₁₃BrS 209.15 -CH₂Br, -CH₂SMe Liquid Nucleophilic substitution at -CH₂Br
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane C₇H₁₃BrO₂S 241.15 -CH₂Br, -CH₂SO₂Me Powder Enhanced elimination reactivity
1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane C₇H₁₁BrF₂S 245.13 -CH₂Br, -CH₂SMe, -F Not reported Improved metabolic stability
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 -CH₂Br, -SO₂Me (cyclohexane) Liquid Reduced ring strain, slower reactions
Methyl 1-bromocyclobutane-1-carboxylate C₆H₉BrO₂ 193.04 -CH₂Br, -COOMe Solid Directed substitution via carboxylate

Research and Application Insights

  • Pharmaceutical Potential: Fluorinated derivatives (e.g., 3,3-difluoro analog) are promising for drug design due to fluorine’s metabolic stability .
  • Material Science : Sulfonyl-containing compounds (e.g., methanesulfonylmethyl derivative) may serve as precursors for polymers or surfactants .
  • Synthetic Limitations : Bulky substituents (e.g., 2,2-dimethylpropyl) hinder reactivity, necessitating optimized reaction conditions .

Biological Activity

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₁₃BrS, indicating the presence of bromine and a methylthio group. This structure is conducive to various chemical reactions that can influence its biological activity.

Biological Activity Overview

The compound has been investigated for its interactions with various biological targets, including enzymes and receptors. Its potential applications span across antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Recent studies have shown that compounds structurally similar to this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity
Compound AS. aureusInhibitory
Compound BE. coliModerate
This compoundTBDTBD

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator .
  • Cell Signaling Modulation : It can influence cell signaling pathways by binding to receptors or other signaling molecules, thereby altering cellular responses .
  • Gene Expression Alteration : The compound may affect gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes involved in cellular metabolism and growth .

Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers synthesized a series of brominated cyclobutane derivatives to evaluate their antimicrobial efficacy. The study concluded that certain derivatives exhibited enhanced activity against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .

Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in specific cancer cells while sparing normal cells, highlighting its selective toxicity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that the compound is metabolized in the liver and exhibits moderate bioavailability. Toxicological assessments indicate that at higher doses, it may cause cellular damage; however, lower doses appear to be safe and effective .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane with high purity and yield?

  • Methodology : Use a two-step approach: (i) Cyclobutane functionalization : Introduce the bromomethyl and methylsulfanylmethyl groups via radical bromination and thiol-ene coupling, respectively, under inert conditions to avoid side reactions. (ii) Purification : Employ fractional distillation (143–144°C boiling point range, similar to bromoalkanes in ) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Key considerations : Monitor reaction progress via TLC and adjust stoichiometry of HBr (generated in situ with sulfuric acid, as in ) to minimize SN1 byproducts.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Primary tools :
  • NMR : Use 1^1H and 13^13C NMR to identify cyclobutane ring protons (δ 2.0–3.0 ppm) and methylsulfanyl groups (δ 2.1–2.3 ppm). Compare with computed spectra (DFT, as in ) for validation.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • IR spectroscopy : Identify C-Br (500–600 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches .

Q. How can researchers efficiently purify this compound from common synthetic byproducts?

  • Strategies :
  • Distillation : Use a vacuum distillation setup (similar to ) to separate low-boiling impurities.
  • Chromatography : Optimize mobile phases (e.g., hexane/dichloromethane) based on polarity differences.
  • Recrystallization : If crystalline, use ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic analysis :
  • Perform kinetic studies (e.g., variable-temperature NMR) to compare SN1 vs. SN2 pathways. The strained cyclobutane ring may favor SN2 due to restricted carbocation formation.
  • Use DFT calculations (Gaussian, ORCA) to model transition states and activation energies, referencing cyclopropane analogs in .

Q. How can conflicting crystallographic and spectroscopic data regarding molecular geometry be resolved?

  • Data reconciliation :
  • Refine X-ray diffraction data using SHELXL () to resolve bond length/angle discrepancies.
  • Cross-validate with NOESY NMR to assess spatial proximity of substituents.
  • Apply QSPR models () to predict steric effects and validate experimental observations .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Protocol :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and quantify degradation via HPLC.
  • Light sensitivity : Use accelerated UV-vis exposure tests to assess photolytic pathways .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the bromomethyl group.
  • Characterization : Combine experimental and computational data (e.g., NMR chemical shift predictions via ACD/Labs) for robust structural assignments.
  • Safety : Handle brominated compounds in fume hoods with PPE; refer to safety protocols in and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane
Reactant of Route 2
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane

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